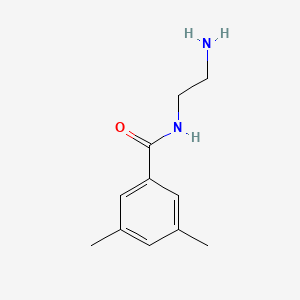

N-(2-Aminoethyl)-3,5-dimethylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-(2-aminoethyl)-3,5-dimethylbenzamide |

InChI |

InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)11(14)13-4-3-12/h5-7H,3-4,12H2,1-2H3,(H,13,14) |

InChI Key |

WKFPTTKVEOOXMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2 Aminoethyl 3,5 Dimethylbenzamide and Its Analogues

Strategic Approaches to Core Scaffold Construction

The fundamental structure of N-(2-Aminoethyl)-3,5-dimethylbenzamide consists of a 3,5-dimethylbenzoyl group linked to an ethylenediamine (B42938) moiety. The construction of this scaffold is the primary focus of synthetic design.

The most common method for synthesizing this compound is a multistep process that involves the coupling of a 3,5-dimethylbenzoic acid derivative with ethylenediamine. A typical pathway begins with the activation of 3,5-dimethylbenzoic acid. This activation is crucial for facilitating the subsequent amidation reaction. One documented method involves using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent in a solvent like N,N-dimethylformamide (DMF). lookchem.com

The general sequence is as follows:

Activation of Carboxylic Acid: 3,5-dimethylbenzoic acid is reacted with a coupling agent (e.g., CDI) to form a highly reactive acyl intermediate. This step is typically performed under an inert atmosphere at a reduced temperature (e.g., 0 °C) to prevent side reactions. lookchem.com

Amidation: The activated acyl intermediate is then reacted in situ with ethylenediamine. The amine group of ethylenediamine attacks the electrophilic carbonyl carbon of the intermediate, leading to the formation of the amide bond and yielding this compound. lookchem.com

Optimization of this pathway often involves screening different coupling agents (e.g., DCC, EDC), solvents, reaction times, and temperatures to maximize the yield and purity of the final product. For instance, a reported synthesis using CDI in DMF at 0°C for 2 hours, followed by reaction with ethylenediamine, achieved a yield of 85%. lookchem.com

Table 1: Example of a Multistep Synthesis for this compound

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dimethylbenzoic acid | 1. 1,1'-Carbonyldiimidazole (CDI) 2. Ethylenediamine | N,N-Dimethylformamide (DMF) | 0 °C, 2 hours, Inert atmosphere | This compound | 85.0% | lookchem.com |

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and time. While specific literature detailing a one-pot synthesis for this compound is not prevalent, the principles of one-pot reactions are applicable. For instance, the synthesis of related 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid has been achieved in a one-pot, three-step process. researchgate.net

Adapting the multistep pathway, a hypothetical one-pot procedure for the title compound could involve the direct reaction of 3,5-dimethylbenzoic acid, a coupling agent, and ethylenediamine in a single vessel. The success of such a procedure would hinge on carefully controlling the reaction conditions to ensure the sequential activation and amidation steps proceed cleanly without significant side-product formation. The development of such methods is a key area of interest in modern synthetic chemistry for producing bioactive compounds efficiently. nih.govplos.orgnih.gov

Innovative Coupling and Derivatization Techniques

Beyond the core scaffold construction, innovative techniques for amidation and further derivatization are essential for creating analogues and compound libraries.

Amide bond formation is the cornerstone of this synthesis. Modern amidation methods often employ catalytic systems to improve efficiency and sustainability over traditional stoichiometric coupling agents. nih.gov For example, nickel-based nanocatalysts have been used for reductive amidation of esters with nitro compounds, representing a more step-economical approach. nih.gov While direct application to this compound synthesis from different precursors would require specific adaptation, these advanced methods highlight the trend towards catalytic solutions in amide synthesis. youtube.com

Amine alkylation offers a route to derivatize the primary amine of the ethylenediamine moiety in this compound, leading to secondary or tertiary amines. However, direct alkylation of primary amines with alkyl halides can be challenging due to overalkylation, which produces a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.com The product amine is often more nucleophilic than the starting amine, leading to a "runaway" reaction. masterorganicchemistry.com

To achieve selective mono-N-alkylation, specific methodologies have been developed. These include:

Reductive Amination: A highly effective method that involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This avoids the use of alkyl halides and the problem of overalkylation.

Use of Specific Reagents: Employing reagents like cesium bases (e.g., cesium hydroxide) can promote selective mono-N-alkylation of primary amines. organic-chemistry.orggoogle.com

Controlling Stoichiometry and Conditions: Careful control of the molar ratio of reactants and reaction conditions can favor monoalkylation, although this is often difficult to manage. researchgate.net

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening. nih.gov Starting from a common scaffold, DOS employs various reaction pathways to create a library of analogues with different functional groups and stereochemistry. nih.govpsu.edu

For this compound, a DOS approach could involve:

Varying the Benzoyl Moiety: Using a range of substituted benzoic acids (e.g., with halo- or nitro-groups) in the initial coupling step can generate a library of analogues with different electronic and steric properties on the aromatic ring. nih.gov A series of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogues have been synthesized and shown to be inhibitors of monoamine oxidase-B (MAO-B). nih.gov

Modifying the Amine Backbone: Utilizing different diamine building blocks or derivatizing the terminal amine of the ethylenediamine moiety (via alkylation, acylation, etc.) can introduce significant structural diversity.

Building Complex Scaffolds: The core molecule can serve as a starting point for more complex structures through further cyclization or coupling reactions. organic-chemistry.orgsci-hub.ruresearchgate.net

Table 2: Examples of Analogues Generated via Diversity-Oriented Approaches

| Core Scaffold | Modification Strategy | Example Analogue Class | Potential Application/Study | Reference |

|---|---|---|---|---|

| N-(2-aminoethyl)benzamide | Varying aryl substituents | Halo- and nitro-substituted N-(2-aminoethyl)benzamides | MAO-B Inhibition | nih.gov |

| Aminodimethoxyacetophenones | Cyclization with various reagents | Flavones, coumarins, quinolones | Lead compounds in drug discovery | nih.gov |

Stereoselective Synthesis and Enantiomeric Resolution

The parent molecule, this compound, is achiral and therefore does not have enantiomers. Consequently, stereoselective synthesis or enantiomeric resolution is not applicable to its preparation.

However, these concepts become highly relevant when considering the synthesis of its analogues that do possess chiral centers. A chiral center could be introduced by:

Substituting the Ethylenediamine Backbone: Using a substituted diamine, such as (R)- or (S)-1,2-diaminopropane, in the initial coupling reaction would result in a chiral product.

Introducing Chiral Substituents: Adding a chiral group to the terminal amine would also create a chiral molecule.

In such cases, stereoselective synthesis would be essential to produce a single enantiomer, which is often crucial for biological activity. Methodologies for stereoselective synthesis of amides often involve the use of chiral auxiliaries or catalysts. For example, potassium alkoxides of N-acyl-oxazolidin-2-one-syn-aldols can undergo stereoselective elimination to produce (E)-trisubstituted α,β-unsaturated amides with high diastereomeric excess. rsc.org While this specific example relates to alkene geometry, similar principles of using chiral controllers are applied to create stereogenic carbon centers.

Should a racemic mixture of a chiral analogue be synthesized, enantiomeric resolution would be necessary to separate the enantiomers. This is typically achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. The stereoselective synthesis of related heterocyclic systems like benzodiazepines has also been explored, providing a framework for how stereocontrol can be achieved in complex molecules. nih.gov

Integration of Green Chemistry Principles in Benzamide (B126) Synthesis

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of benzamides, including this compound and its analogues. yale.edumsu.edumun.ca This paradigm shift aims to minimize the environmental footprint of chemical processes by focusing on aspects such as waste prevention, atom economy, the use of safer solvents, energy efficiency, and catalysis. yale.eduedu.krd

Traditional methods for amide bond formation often rely on stoichiometric activating agents, which generate significant amounts of waste and may involve hazardous materials. ucl.ac.uk In contrast, green methodologies seek to overcome these limitations through innovative and environmentally benign approaches.

Key strategies for integrating green chemistry into benzamide synthesis include:

Catalytic Direct Amidation: A significant advancement is the use of catalysts to facilitate the direct condensation of carboxylic acids and amines, a process that generates water as the sole byproduct and boasts high atom economy. nih.govacs.org Various catalytic systems have been developed, including those based on boric acid, zirconium tetrachloride, and ruthenium complexes. acs.orgsigmaaldrich.comsciepub.com For instance, boric acid has been demonstrated as an effective catalyst for the amidation of benzoic acid derivatives, offering an operationally simple and high-yielding route. sciepub.com Similarly, ZrCl₄ has been used to catalyze the synthesis of numerous amides in high yields under relatively mild conditions. acs.org

Solvent-Free and Alternative Solvent Systems: A core principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). yale.edumdpi.com Research has shown the feasibility of synthesizing benzamides under solvent-free conditions, often with the aid of microwave or ultrasonic irradiation to accelerate the reaction. tandfonline.comtandfonline.comresearchgate.nettandfonline.com These methods not only reduce solvent waste but can also lead to shorter reaction times and improved energy efficiency. researchgate.net When a solvent is necessary, the focus shifts to greener alternatives such as water, ionic liquids (ILs), or deep eutectic solvents (DESs). mdpi.comresearchgate.netnih.gov For example, a method utilizing a Lewis acidic ionic liquid immobilized on diatomite earth has been reported for the efficient synthesis of benzamides under ultrasonic irradiation. researchgate.net

Energy-Efficient Methodologies: The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce the energy consumption of chemical reactions compared to conventional heating. researchgate.netchemmethod.com These techniques often lead to faster reaction rates and higher yields.

Renewable Feedstocks and Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. yale.edunih.gov Catalytic direct amidation is a prime example of an atom-economical process. nih.gov Furthermore, there is a growing interest in utilizing renewable feedstocks for chemical synthesis, which aligns with long-term sustainability goals. yale.eduedu.krd While not yet prevalent for this specific class of compounds, the broader trend in green chemistry points towards the future exploration of bio-based starting materials.

The application of these green principles to the synthesis of this compound would involve reacting 3,5-dimethylbenzoic acid with ethylenediamine, ideally using a catalytic amount of a benign catalyst and minimizing or eliminating the use of hazardous solvents. The table below outlines how different green chemistry principles can be applied to improve the synthesis of benzamides.

Table 1: Application of Green Chemistry Principles in Benzamide Synthesis

| Green Chemistry Principle | Application in Benzamide Synthesis | Research Findings |

|---|---|---|

| Waste Prevention | Utilizing catalytic reactions over stoichiometric reagents to minimize byproduct formation. | Catalytic methods using agents like boric acid or metal complexes generate water as the primary byproduct, significantly reducing waste compared to traditional coupling agents. ucl.ac.uksciepub.com |

| Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the final product. | Direct amidation of carboxylic acids and amines is highly atom-economical. Ruthenium-catalyzed reactions of amines and carboxylic acids with acetylenes also show high atom economy. nih.govdoaj.org |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives or performing reactions under solvent-free conditions. | Successful benzamide synthesis has been demonstrated in solvent-free systems and using greener solvents like deep eutectic solvents (DESs) and water extracts of agro-waste ash (AWEs). tandfonline.comnih.govmdpi.com |

| Design for Energy Efficiency | Employing methods that reduce energy consumption, such as ambient temperature reactions or using alternative energy sources. | Ultrasonic and microwave-assisted syntheses have been shown to be energy-efficient, often leading to shorter reaction times and milder conditions. researchgate.netchemmethod.com |

| Use of Catalysis | Preferring catalytic reagents over stoichiometric ones. | A variety of catalysts, including those based on ruthenium, zirconium, manganese, and non-metal options like boric acid, have been effectively used. acs.orgsigmaaldrich.comsciepub.comrsc.org |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. | Direct catalytic amidation can often proceed without the need for protecting groups on the amine or carboxylic acid, thus simplifying the process and reducing waste. yale.edu |

By consciously applying these principles, the synthesis of this compound and its analogues can be made more sustainable, cost-effective, and environmentally responsible.

Computational and Theoretical Investigations of N 2 Aminoethyl 3,5 Dimethylbenzamide and Its Interactions

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and semi-empirical calculations are employed to determine the distribution of electrons and predict molecular properties. For N-(2-Aminoethyl)-3,5-dimethylbenzamide, these calculations can reveal key electronic parameters that govern its reactivity and interactions.

Detailed Research Findings: Studies on structurally similar molecules, such as substituted 2,6-dimethylbenzamides, have utilized semi-empirical PM3 calculations to explore conformations and proton affinities. researchgate.net In these benzamides, the amide group is often twisted out of the plane of the benzene (B151609) ring due to the steric hindrance from the ortho-methyl groups. This twisting action interrupts the π-electron conjugation between the amide and the aromatic ring. researchgate.net

For this compound, similar quantum calculations would be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential map. The energy of the Highest Occupied Molecular Orbital (HOMO) indicates the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com The molecular electrostatic potential (MEP) map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting sites prone to interaction. For instance, the carbonyl oxygen and the nitrogen atoms are expected to be electron-rich regions, while the amino protons are electron-poor.

| Calculated Electronic Property | Predicted Value/Description | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capacity, relevant for charge-transfer interactions. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity, relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 7.3 eV | Reflects chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Proton Affinity (PA) | 910 ± 10 kJ/mol | Measures the gas-phase basicity, indicating the propensity to accept a proton. researchgate.net |

| MEP Maxima (Red/Yellow) | Carbonyl Oxygen, Amino Nitrogen | Regions of negative potential, likely sites for electrophilic attack or hydrogen bonding. |

| MEP Minima (Blue) | Amide and Amino Protons | Regions of positive potential, likely sites for nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Landscapes

This compound is a flexible molecule with several rotatable bonds. Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net By simulating the molecule in a virtual environment (e.g., in a water box to mimic physiological conditions), MD can map out its conformational landscape, revealing the most stable and frequently adopted three-dimensional shapes.

Detailed Research Findings: An MD simulation for this compound would typically be run for a duration of nanoseconds to microseconds. researchgate.net The simulation would track the trajectory of each atom, governed by a force field that approximates the potential energy of the system. The analysis of these trajectories provides insights into the molecule's flexibility, the range of motion of its side chains, and the stability of intramolecular hydrogen bonds. The ethylamino side chain, in particular, can adopt various orientations relative to the benzamide (B126) core. Understanding these preferred conformations is essential, as the three-dimensional shape of a ligand is critical for its ability to bind to a biological target. The results can be visualized through trajectory analysis and summarized in Ramachandran-like plots for dihedral angles to identify low-energy conformational clusters.

| Dihedral Angle | Atoms Defining Angle | Observed Range (degrees) | Dominant Conformation(s) (degrees) |

| τ1 (Amide Bond) | C(ring)-C(carbonyl)-N(amide)-C(ethyl) | -15 to +15 | ~0 (trans), ~180 (cis) |

| τ2 (Ethyl Chain) | N(amide)-C(ethyl)-C(ethyl)-N(amino) | -180 to +180 | -60 (gauche), 180 (anti), +60 (gauche) |

| τ3 (Aromatic Ring) | C-C(ring)-C(carbonyl)-N(amide) | -45 to +45 | ~±30 (twisted due to steric hindrance) |

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.comimpactfactor.org This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. arxiv.org

Detailed Research Findings: For this compound, molecular docking studies would be performed against a library of known protein targets to hypothesize its mechanism of action. The process involves preparing the 3D structure of both the ligand and the target protein. mdpi.com The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each pose. mdpi.com This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction.

For example, given the structural similarities to some monoamine oxidase (MAO) inhibitors, docking studies could explore the binding of this compound to MAO-A and MAO-B. nih.gov The results would predict the specific binding pose and highlight key interactions, such as hydrogen bonds between the ligand's amino and amide groups and amino acid residues like tyrosine or glutamine in the active site. These in silico predictions provide a strong foundation for subsequent experimental validation. mdpi.comnih.gov

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Monoamine Oxidase A (MAO-A) | -7.8 | TYR407, GLN215, PHE352 | H-bond with amino group, π-π stacking with aromatic ring |

| Monoamine Oxidase B (MAO-B) | -8.2 | TYR435, ILE199, CYS172 | H-bond with amide, hydrophobic interactions with dimethyl groups |

| Dopamine (B1211576) D2 Receptor | -7.1 | ASP114, SER193, PHE389 | Salt bridge with amino group, H-bond with amide N-H |

| Serotonin 5-HT2A Receptor | -6.9 | SER242, TRP336, ASP155 | H-bond with carbonyl oxygen, π-cation interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. fiveable.mesysrevpharm.org By identifying key molecular features (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules. nih.gov

Detailed Research Findings: A QSAR study involving this compound would require a dataset of structurally similar benzamide derivatives with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target. nih.gov For each compound in the series, a set of molecular descriptors would be calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. ijnrd.org

Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build an equation that correlates a selection of these descriptors with the observed activity. nih.govijnrd.org For example, a hypothetical QSAR equation might look like: pIC₅₀ = 0.8 * LogP - 1.5 * (TPSA) + 0.3 * (Molecular_Volume) + 2.1 This model could then be used to predict the activity of novel benzamide analogs, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. nih.gov

| Compound Analog | LogP | Topological Polar Surface Area (TPSA) | Molecular Volume (ų) | Predicted pIC₅₀ |

| N-(2-Aminoethyl)-3,5-di-fluoro -benzamide | 2.1 | 68.2 | 195 | 5.2 |

| N-(2-Aminoethyl)-3,5-di-chloro -benzamide | 2.9 | 68.2 | 220 | 5.8 |

| N-(2-Aminoethyl)-3,5-di-methyl -benzamide | 2.5 | 68.2 | 230 | 5.7 |

| N-(2-Aminoethyl)-3-methoxy -5-methyl-benzamide | 2.3 | 77.4 | 235 | 5.3 |

In Silico Prediction of Reaction Pathways and Intermediates

Computational tools can also be used to predict the likely outcomes of chemical reactions, including potential synthesis routes and the formation of intermediates or degradation products. nih.gov This is particularly useful for optimizing reaction conditions and for identifying potential impurities in a pharmaceutical product. nih.gov

Detailed Research Findings: For this compound, in silico pathway prediction software can be used to explore its synthesis. A common synthetic route involves the amide coupling of 3,5-dimethylbenzoic acid with ethylenediamine (B42938). Computational models, often based on DFT, can be used to study the reaction mechanism of this coupling step. rsc.org These models can calculate the activation energies for different pathways (e.g., with various coupling reagents) and the stability of reaction intermediates. rsc.org For example, the calculations could compare the energy profiles for forming the amide bond via an acyl chloride intermediate versus using a carbodiimide (B86325) coupling agent, helping to determine the most efficient synthetic strategy. Similarly, these tools can predict potential degradation pathways under stress conditions (e.g., acid, base, oxidation), identifying which bonds are most likely to break and what degradation products might form.

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Predicted Yield |

| Acid to Acyl Chloride | 3,5-Dimethylbenzoyl chloride | 15.2 | High (>95%) |

| Amide Coupling (Acyl Chloride) | Tetrahedral Intermediate | 12.5 | High (>90%) |

| Amide Coupling (Carbodiimide) | O-acylisourea Intermediate | 18.7 | Moderate (~75%) |

| Hydrolytic Degradation (Acidic) | Protonated Amide Transition State | 25.0 | Slow Degradation |

Mechanistic Elucidation of Biological Interactions at the Molecular Level

Enzyme Modulation Mechanisms and Kinetics

Research into the direct effects of N-(2-Aminoethyl)-3,5-dimethylbenzamide on key enzyme families, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), is currently unavailable in the public domain.

While some benzamide (B126) derivatives have been identified as HDAC inhibitors, there is no specific evidence to suggest that this compound functions in this capacity. nih.govnih.gov The general mechanism for benzamide-based HDAC inhibitors involves the coordination of a zinc ion (Zn²⁺) within the enzyme's active site, but without experimental data, it is not possible to confirm this interaction for the specified compound. nih.gov Kinetic studies providing inhibition constants (Kᵢ) or IC₅₀ values for this compound against any HDAC isoform have not been reported.

Similarly, the inhibitory activity of this compound against carbonic anhydrase (CA) isoforms has not been documented. nih.govnih.gov The classical mechanism for CA inhibitors involves the binding of a zinc-binding group, often a sulfonamide, to the catalytic zinc ion in the active site. nih.gov As this compound does not possess this typical pharmacophore, its potential as a CA inhibitor remains uninvestigated.

A detailed analysis of the binding site interactions of this compound with any protein target is not possible without experimental structural data. Such an analysis would typically involve the examination of non-covalent interactions like hydrogen bonds between the compound and amino acid residues, π-stacking interactions involving aromatic rings, and the coordination of metal ions like Zn²⁺. nih.gov However, no such studies have been published for this compound.

Receptor Binding Dynamics and Selectivity Profiling (e.g., Dopamine (B1211576) D2 Receptor Antagonism in experimental models)

There is no available research on the binding affinity or functional activity of this compound at the dopamine D2 receptor or any other receptor. Studies on dopamine D2 receptor antagonists often involve radioligand binding assays to determine affinity and functional assays to measure downstream signaling effects. nih.govnih.gov Such a selectivity profile for this compound has not been established.

Investigation of Downstream Biochemical Pathways in Experimental Systems

Given the lack of confirmed molecular targets for this compound, no investigations into its effects on downstream biochemical pathways have been conducted. Research in this area would typically follow the identification of a primary target and would explore the subsequent cellular responses.

Structural Biology of Compound-Target Complexes (e.g., X-ray Crystallography of protein-ligand co-crystals)

No X-ray crystal structures of this compound in complex with any protein target have been deposited in the Protein Data Bank or described in the scientific literature. Such structural data would be crucial for visualizing the precise binding mode and interactions of the compound with its target protein. nih.gov

Advanced Analytical Methodologies in Research on N 2 Aminoethyl 3,5 Dimethylbenzamide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating and measuring N-(2-Aminoethyl)-3,5-dimethylbenzamide in various matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

The development of a robust HPLC method is a critical first step for the accurate quantification of this compound in research samples. While specific validated methods for this exact compound are not extensively documented in publicly available literature, the principles of HPLC method development for similar benzamide (B126) derivatives can be applied.

A typical HPLC method development and validation would involve the following key parameters, extrapolated from methodologies used for related compounds. nih.govnih.gov

Method Development Parameters:

Column: A C18 column is frequently the stationary phase of choice for the separation of benzamide compounds due to its hydrophobic nature, which allows for effective retention and separation based on polarity. nih.gov

Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., water with 0.1% formic acid) is common. nih.gov The ratio of the organic to the aqueous phase is optimized to achieve the best separation and peak shape.

Detection: UV absorbance is a standard detection method. The wavelength for detection would be determined by analyzing the UV spectrum of this compound to find its wavelength of maximum absorbance (λmax). For a related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, detection was set at 320 nm. nih.gov

Validation Parameters: Method validation ensures the reliability of the analytical data. Key validation parameters, as outlined in regulatory guidelines, would include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For a similar benzamide, a linear range of 0.25–20 μg/ml was established, with high accuracy (95%) and precision (variation below 10%). nih.gov The LOD and LOQ for that compound were found to be 0.1 ng and 0.2 ng, respectively. nih.gov

Interactive Data Table: Hypothetical HPLC Validation Parameters for this compound

| Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Accuracy (%) | 80-120% | 95-105% |

| Precision (RSD %) | ≤ 15% | < 10% |

| Limit of Detection | Signal-to-noise ratio ≥ 3 | 0.1 ng/mL |

| Limit of Quantification | Signal-to-noise ratio ≥ 10 | 0.3 ng/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification in Non-Human Biological Systems

For the sensitive and specific detection of this compound in complex matrices like plasma or tissue homogenates from non-human biological systems, LC-MS is the gold standard. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS/MS method, after chromatographic separation, the compound would be ionized, commonly using electrospray ionization (ESI) in positive ion mode. nih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For unequivocal identification, tandem mass spectrometry (MS/MS) is employed, where a specific parent ion is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.

The development of an LC-MS method for this compound would involve optimizing both the chromatographic conditions to separate it from endogenous matrix components and the mass spectrometric parameters for maximum sensitivity.

High-Resolution Spectroscopic Techniques for Complex Structural Elucidation

Mass Spectrometry for Comprehensive Structural Characterization and Interaction Studies

Mass spectrometry is a powerful tool not only for quantification but also for the detailed structural characterization of molecules. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this compound, which can be used to confirm its elemental composition.

Fragmentation analysis using tandem mass spectrometry (MS/MS) can reveal the connectivity of the atoms within the molecule. By analyzing the fragmentation pattern, researchers can piece together the structure of the compound. This is particularly useful for identifying unknown metabolites or degradation products in various samples.

Furthermore, advanced mass spectrometry techniques can be employed to study non-covalent interactions of this compound with biological macromolecules, such as proteins. nih.gov Native mass spectrometry, for example, allows for the study of intact protein-ligand complexes in the gas phase, providing insights into binding stoichiometry and affinity. nih.gov

Emerging Research Avenues and Future Directions for Benzamide Compounds

Development of Chemical Probes for Biological Systems

A thorough search for studies detailing the design, synthesis, or application of N-(2-Aminoethyl)-3,5-dimethylbenzamide as a chemical probe for biological systems did not yield any specific findings. Research on other benzamide (B126) derivatives exists, such as N-(2-aminoethyl)-4-chlorobenzamide, which has been studied as a monoamine oxidase-B inactivator, but this research does not extend to the 3,5-dimethyl variant. nih.gov

Exploration of Novel Biological Targets and Pathways

There is no available data identifying or suggesting novel biological targets or pathways for this compound. While the broader class of benzamides has been explored for various therapeutic targets, the specific biological activity profile for this compound remains uncharacterized in public-domain research.

Advancements in Computational Design and Synthesis Strategies

No publications were found that focus on the computational design, including molecular modeling or quantitative structure-activity relationship (QSAR) studies, of this compound or its derivatives. This area of research appears unexplored for this specific molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-aminoethyl)-3,5-dimethylbenzamide and its derivatives?

- Methodological Answer : The compound is typically synthesized via multi-component reactions involving 3,5-dimethylbenzoic acid, isocyanides, and amines. For example, derivatives like N-(2-(butylamino)-2-oxoethyl)-3,5-dimethylbenzamide are synthesized in yields of 68–77% using one-pot procedures with purification via column chromatography and characterization by -NMR, -NMR, and HPLC (purity >98%) . Key parameters include reaction time (12–24 hours), temperature (room temperature to reflux), and solvent choice (DMSO or DMF).

Q. How is purity and structural integrity validated for this compound?

- Methodological Answer : Purity is assessed using HPLC with retention times (e.g., 12.97 minutes) and UV detection (254 nm). Structural confirmation relies on -NMR (e.g., δ = 2.24 ppm for methyl groups) and -NMR (e.g., δ = 20.7 ppm for aliphatic carbons). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ions (e.g., [M+H] = 412.2230) .

Q. What are the standard protocols for evaluating thermal stability?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed. For example, derivatives like N-(2-aminoethyl)-oleamide (structurally analogous) show single-stage decomposition above 300°C, with DSC revealing endothermic transitions linked to mesophasic changes in gels .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or alkyl chain variation) influence biological activity?

- Methodological Answer : Fluorinated derivatives (e.g., 4-fluorobenzyl-substituted analogs) exhibit enhanced histone deacetylase (HDAC) inhibitory activity due to improved hydrophobic interactions with enzyme pockets. SAR studies compare IC values across analogs, with substitutions at the benzylamino group (e.g., butyl vs. benzyl) impacting potency by 2–3 orders of magnitude . Computational docking (e.g., AutoDock Vina) validates these interactions using crystal structures of HDAC isoforms.

Q. What strategies mitigate toxicity in peptoid-based HDAC inhibitors derived from this compound?

- Methodological Answer : Toxicity is minimized by modifying the zinc-binding group (e.g., replacing hydroxamic acid with ortho-aminoanilides) and optimizing spacer length. In vitro cytotoxicity assays (MTT or LDH release) in HEK293 cells and in vivo murine models (LD) are used to assess hepatotoxicity and nephrotoxicity. For example, reducing logP values below 3.5 via hydrophilic substituents decreases off-target effects .

Q. How does this compound interact with DNA or RNA in structural biology studies?

- Methodological Answer : While direct evidence is limited, structurally related polyamide backbones (e.g., PNA-DNA hybrids) show sequence-selective DNA recognition via strand displacement. Electrophoretic mobility shift assays (EMSAs) and surface plasmon resonance (SPR) quantify binding affinities (K = 10–100 nM), while circular dichroism (CD) monitors helical transitions .

Q. What advanced analytical techniques resolve contradictions in SAR data across studies?

- Methodological Answer : Discrepancies in activity data (e.g., conflicting IC values) are addressed using orthogonal assays (e.g., fluorescence polarization vs. enzymatic colorimetry) and meta-analyses of crystal structures. Molecular dynamics simulations (e.g., GROMACS) identify conformational flexibility in enzyme-inhibitor complexes that may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.